RGD肽 (GRGDNP)

描述

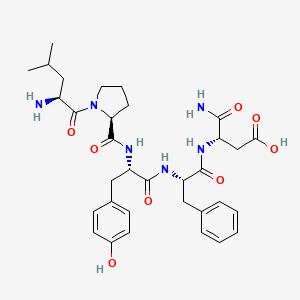

The compound arginine glycine aspartic acid peptide (GRGDNP) is a short peptide sequence that plays a crucial role in cell adhesion, migration, and signaling. It was first identified as the minimal recognition sequence in fibronectin by Pierschbacher and Ruoslahti in 1984 . This sequence is found in the adhesive extracellular matrices of various cells and is recognized as a common cell recognition motif . The peptide has a high affinity for the transmembrane heterodimer αvβ3 integrin receptor, which is overexpressed on activated neoplastic endothelium .

科学研究应用

精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 :

化学: 用作肽合成和修饰研究中的模型肽。

生物学: 在细胞粘附、迁移和信号传导研究中发挥作用。

医学: 用于靶向药物递送系统,特别是在癌症治疗中,它增强了纳米载体对癌细胞整合素受体的靶向能力

工业: 用于开发用于组织工程和再生医学的生物材料。

作用机制

精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 的作用机制涉及它与整合素受体,特别是 αvβ3 整合素的相互作用 。 该肽与这些受体结合,抑制它们与细胞外基质 (ECM) 的相互作用。 这种结合通过激活促进 pro-caspase-3 激活和自身加工的构象变化来促进细胞凋亡 。 该肽还在细胞粘附、迁移、生长和分化中起着至关重要的作用 .

生化分析

Biochemical Properties

The RGD peptide (GRGDNP) is involved in several biochemical reactions, primarily through its interaction with integrin receptors. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD peptide binds specifically to integrins such as αvβ3, αvβ5, and α5β1, which are overexpressed in various cancer cells and activated endothelial cells. This binding is crucial for cell adhesion, migration, and signaling. The interaction between the RGD peptide and integrins involves the recognition of the RGD sequence by the integrin’s ligand-binding domain, leading to conformational changes that activate intracellular signaling pathways .

Cellular Effects

The RGD peptide (GRGDNP) has significant effects on various cell types and cellular processes. It influences cell adhesion, migration, proliferation, and apoptosis. By binding to integrin receptors, the RGD peptide can activate signaling pathways such as the focal adhesion kinase (FAK) pathway, which is involved in cell survival and migration. Additionally, the RGD peptide can induce apoptosis in certain cell types by promoting the activation of pro-caspase-3 and its subsequent autoprocessing . This peptide also affects gene expression and cellular metabolism by modulating integrin-mediated signaling pathways.

Molecular Mechanism

The molecular mechanism of action of the RGD peptide (GRGDNP) involves its binding to integrin receptors on the cell surface. This binding triggers conformational changes in the integrin, leading to the activation of intracellular signaling cascades. The RGD peptide competitively inhibits the binding of natural ligands to integrins, thereby modulating cell adhesion and migration. Additionally, the RGD peptide can induce apoptosis by enhancing the activation of pro-caspase-3 through conformational changes . These molecular interactions highlight the peptide’s role in regulating cellular functions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the RGD peptide (GRGDNP) can vary over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the RGD peptide can maintain its activity for extended periods under controlled conditions. Its stability may be affected by factors such as temperature, pH, and enzymatic degradation . Long-term exposure to the RGD peptide has been observed to influence cell adhesion, migration, and apoptosis, with potential implications for tissue engineering and cancer therapy.

Dosage Effects in Animal Models

The effects of the RGD peptide (GRGDNP) in animal models are dose-dependent. At lower doses, the peptide can enhance cell adhesion and migration, promoting tissue repair and regeneration. At higher doses, the RGD peptide may induce apoptosis and inhibit cell proliferation, leading to potential toxic or adverse effects . These dosage effects highlight the importance of optimizing the concentration of the RGD peptide for therapeutic applications to achieve the desired outcomes without causing harm.

Metabolic Pathways

The RGD peptide (GRGDNP) is involved in various metabolic pathways, primarily through its interaction with integrin receptors. Upon binding to integrins, the peptide can modulate signaling pathways that regulate cellular metabolism, including the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways . These interactions can influence metabolic flux and the levels of metabolites within the cell, affecting processes such as cell growth, differentiation, and apoptosis.

Transport and Distribution

The transport and distribution of the RGD peptide (GRGDNP) within cells and tissues are mediated by its interaction with integrin receptors. Once bound to integrins, the peptide can be internalized and transported to various cellular compartments. This process is facilitated by endocytosis, where the peptide-receptor complex is engulfed by the cell membrane and transported into the cell . The distribution of the RGD peptide within tissues is influenced by factors such as receptor expression levels and the presence of extracellular matrix components.

Subcellular Localization

The subcellular localization of the RGD peptide (GRGDNP) is primarily determined by its binding to integrin receptors on the cell surface. Upon binding, the peptide can be internalized and localized to specific cellular compartments, such as endosomes and lysosomes . This localization is crucial for the peptide’s activity and function, as it allows the peptide to interact with intracellular signaling molecules and modulate cellular processes. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific subcellular locations.

准备方法

合成路线和反应条件

精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 的合成通常使用固相肽合成 (SPPS) 进行。 该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中 。 该过程包括以下步骤:

第一个氨基酸的连接: 第一个氨基酸,在氨基上受保护,连接到树脂。

脱保护: 除去氨基上的保护基团,以便下一个氨基酸可以偶联。

偶联: 下一个氨基酸,也在氨基上受保护,与不断增长的肽链偶联。

重复: 重复步骤 2 和 3,直到获得所需的肽序列。

裂解: 肽从树脂上裂解并脱保护,得到最终产物。

工业生产方法

在工业环境中,精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 的生产可以使用自动化肽合成仪进行放大,这些合成仪遵循与 SPPS 相同的原理。 这些机器可以同时处理多个合成周期,从而提高效率和产量 .

化学反应分析

反应类型

精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 主要经历肽典型的反应,包括:

水解: 在水的存在下,断裂肽键。

氧化: 氨基酸侧链的氧化,特别是蛋氨酸和半胱氨酸残基。

还原: 半胱氨酸残基中二硫键的还原。

取代: 涉及氨基酸侧链的取代反应。

常用试剂和条件

水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠。

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

主要形成的产物

这些反应产生的主要产物包括较小的肽片段(来自水解)、氧化氨基酸(来自氧化)和还原肽(来自还原)。

相似化合物的比较

精氨酸甘氨酸天冬氨酸肽 (GRGDNP) 独特的特点是它对整合素受体具有高亲和力,并且能够通过特定的分子途径促进细胞凋亡 。 类似的化合物包括其他 RGD 肽和整合素结合肽,例如:

Cyclo(RGDfK): 具有增强稳定性和结合亲和力的环肽。

线性 RGD 肽: 具有不同氨基酸组成的 RGD 序列变体。

iRGD(内化 RGD): 一种不仅能与整合素受体结合,还能穿透肿瘤组织的肽.

这些类似的化合物具有结合整合素受体的能力,但在稳定性、结合亲和力和具体应用方面有所不同。

属性

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GRGDNP primarily targets integrins, specifically α5β1 integrin, which are transmembrane receptors involved in cell adhesion and signaling. [, ] By binding to these integrins, GRGDNP can interfere with their normal function. For instance, in cardiac muscle cells, GRGDNP binding to α5β1 integrin has been shown to decrease contractile force, potentially through modulation of intracellular calcium levels and myofilament activation, a process influenced by PKCε. [, ]

ANone:

ANone: Research suggests potential therapeutic applications of GRGDNP in various areas:

A: While the provided research doesn't explicitly address GRGDNP's stability, peptides in general can be susceptible to degradation. Research suggests exploring different formulations like lyophilisates, liquid buffers, or even incorporating GRGDNP into artificial mother milk for improved stability and delivery. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

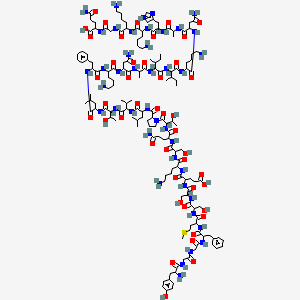

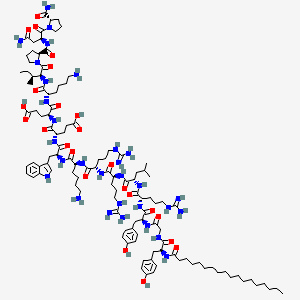

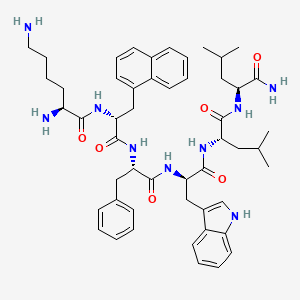

![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)